7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine
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Overview
Description
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine is a nitrogen-containing heterocyclic compound. Compounds with quinazoline moieties have drawn significant attention due to their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
The synthesis of quinazoline derivatives, including 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine, typically involves the reaction of suitable aldehydes or ketones with hydrazides in various organic solvents . Mechanochemical approaches and solid-state melt reactions are also employed for the preparation of these compounds . Industrial production methods focus on optimizing these synthetic routes for large-scale production, often emphasizing green chemistry and cost-effective methods .
Chemical Reactions Analysis
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazides, aldehydes, and ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2,3- or 2,4-dihydroxybenzaldehyde can produce hydrazone-Schiff bases .
Scientific Research Applications
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant agent . Its broad spectrum of activities makes it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit specific enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine is unique due to its specific structure and broad spectrum of biological activities. Similar compounds include other quinazoline derivatives, such as quinoxalines and cinnolenes . These compounds share some structural similarities but may differ in their specific biological activities and therapeutic applications .
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C15H19N5/c1-3-9(4-2)20-8-7-10-12(20)6-5-11-13(10)14(16)19-15(17)18-11/h5-9H,3-4H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
GCPJCLJGTVTGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=CC2=C1C=CC3=C2C(=NC(=N3)N)N |
Origin of Product |
United States |
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